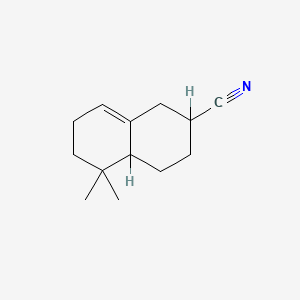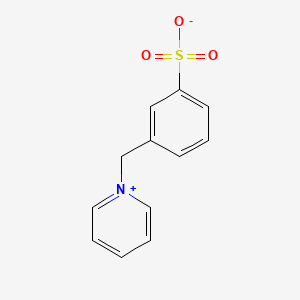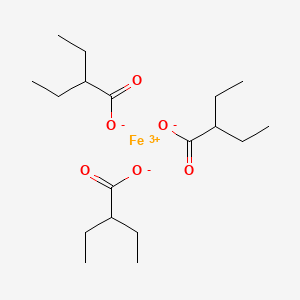
Iron tris(2-ethylbutyrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron tris(2-ethylbutyrate) is a coordination compound where iron is complexed with three 2-ethylbutyrate ligands. This compound is known for its applications in various fields, including catalysis and materials science. The molecular formula of iron tris(2-ethylbutyrate) is C18H33FeO6, and it has a molecular weight of 401.30 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron tris(2-ethylbutyrate) can be synthesized through the reaction of iron(III) chloride with 2-ethylbutyric acid in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or methanol. The general reaction is as follows:
FeCl3+3C6H12O2→Fe(C6H12O2)3+3HCl
The reaction mixture is usually heated under reflux conditions to ensure complete reaction. After the reaction is complete, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of iron tris(2-ethylbutyrate) follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification steps may include distillation and advanced filtration techniques to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Iron tris(2-ethylbutyrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) oxide and other by-products.
Reduction: It can be reduced to iron(II) complexes under specific conditions.
Substitution: The 2-ethylbutyrate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of other carboxylic acids or amines.
Major Products Formed
Oxidation: Iron(III) oxide and organic by-products.
Reduction: Iron(II) complexes and hydrogen gas.
Substitution: New iron complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Iron tris(2-ethylbutyrate) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Materials Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent and its role in biological systems.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of iron tris(2-ethylbutyrate) involves its ability to coordinate with other molecules and ions. The iron center can undergo redox reactions, facilitating electron transfer processes. The 2-ethylbutyrate ligands stabilize the iron center and influence its reactivity. The compound can interact with various molecular targets, including enzymes and other metal complexes, through coordination and redox mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron tris(acetylacetonate): Another iron(III) complex with acetylacetonate ligands.
Iron tris(benzoylacetonate): An iron(III) complex with benzoylacetonate ligands.
Iron tris(dipivaloylmethanate): An iron(III) complex with dipivaloylmethanate ligands.
Uniqueness
Iron tris(2-ethylbutyrate) is unique due to the specific properties imparted by the 2-ethylbutyrate ligands. These ligands provide steric hindrance and electronic effects that influence the reactivity and stability of the compound. Compared to other similar compounds, iron tris(2-ethylbutyrate) may exhibit different solubility, volatility, and catalytic properties .
Eigenschaften
CAS-Nummer |
82807-83-8 |
|---|---|
Molekularformel |
C18H33FeO6 |
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
2-ethylbutanoate;iron(3+) |
InChI |
InChI=1S/3C6H12O2.Fe/c3*1-3-5(4-2)6(7)8;/h3*5H,3-4H2,1-2H3,(H,7,8);/q;;;+3/p-3 |
InChI-Schlüssel |
PLNMRWMBKXZPLJ-UHFFFAOYSA-K |
Kanonische SMILES |
CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


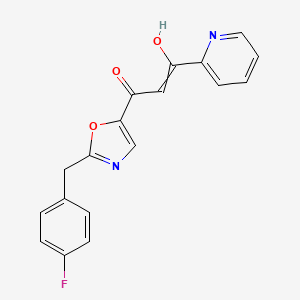
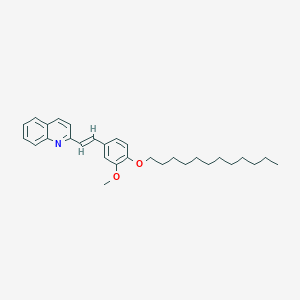


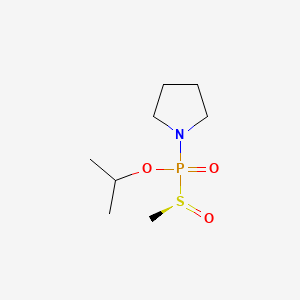
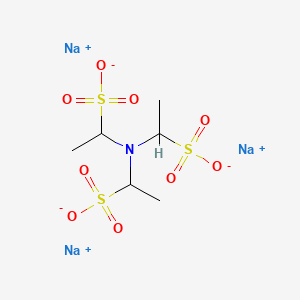
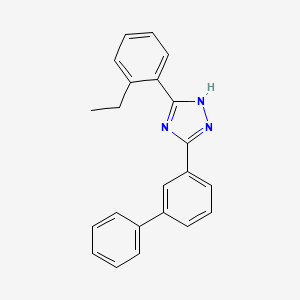
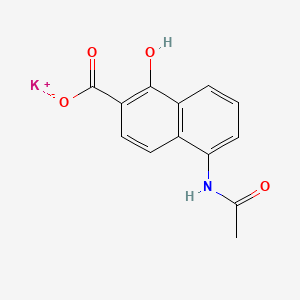
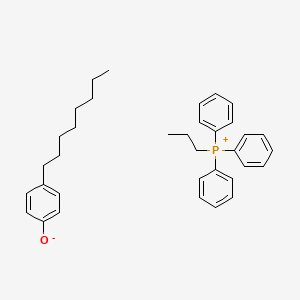

![2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride](/img/structure/B12670443.png)
